N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide
Description
N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 2,5-dimethoxyphenyl group linked via a thioether (-S-) bridge to a pyridinylpyridazinyl heterocyclic system. Its structure combines aromatic methoxy substituents, known to modulate lipophilicity and electronic properties, with a pyridazine ring (a six-membered di-aza heterocycle), which may enhance hydrogen-bonding interactions. The sulfanyl group contributes to its conformational flexibility and moderate lipophilicity, distinguishing it from sulfonyl or sulfinyl analogs.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-13-6-8-17(26-2)16(11-13)21-18(24)12-27-19-9-7-15(22-23-19)14-5-3-4-10-20-14/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDGGICDSCXFET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 2,5-Dimethoxyphenyl Intermediate: This step involves the methoxylation of a phenyl ring, often using methanol and a catalyst.
Synthesis of the Pyridazinyl Intermediate: The pyridazinyl group can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Coupling Reaction: The final step involves coupling the 2,5-dimethoxyphenyl intermediate with the pyridazinyl intermediate using a sulfanyl linkage, often facilitated by thiol reagents and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridazinyl group can be reduced to form dihydropyridazinyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfanyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or acids, while reduction of the pyridazinyl group may yield dihydropyridazinyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound may affect various cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Structural Variations in Heterocyclic Systems
The target compound’s pyridazinylpyridinyl moiety contrasts with benzothiazole or pyrimidine-based systems in analogs:
- Benzothiazole Derivatives : Compounds like N-(6-chlorobenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide () replace the pyridazinylpyridinyl group with a benzothiazole ring. Benzothiazoles are electron-deficient aromatic systems, often enhancing binding to hydrophobic pockets in biological targets. The chloro or trifluoromethyl (CF₃) substituents (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide) improve metabolic stability due to CF₃’s resistance to oxidation .
- Pyrimidine Derivatives: 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide () uses a dimethylpyrimidine ring. Pyrimidines (1,3-diaza) have distinct electronic profiles compared to pyridazines (1,2-diaza), affecting dipole moments and π-π stacking interactions.
Table 1: Heterocyclic Comparison
Functional Group Modifications
Sulfur Linkages:
- Sulfanyl (Thioether) : Present in the target compound and 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide. Thioethers are less polar than sulfonyl/sulfinyl groups, favoring membrane permeability. The C–S bond length in the target (1.759 Å) is shorter than Csp³–S bonds (1.795 Å), reflecting conjugation differences .
Substituent Effects:
- Methoxy Groups : Common in the 2,5-dimethoxyphenyl moiety (target and compounds), these groups enhance lipophilicity and may engage in hydrogen bonding or π-stacking.
- Halogens/CF₃ : Chloro or CF₃ substituents () improve metabolic stability and electron-withdrawing effects, which could enhance target affinity but reduce solubility .
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-YL)pyridazin-3-YL]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article provides a detailed analysis of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular structure. The molecular formula is , indicating the presence of methoxy groups, pyridine rings, and a sulfanyl acetamide moiety.
1. Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of similar compounds. For instance, research on N-(3,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil) demonstrated significant anticonvulsant activity in animal models. This compound was shown to completely prevent seizure development in 100% of tested subjects during pentylenetetrazole-induced seizures, suggesting a promising profile for treating epilepsy .
2. Antineoplastic Activity
Compounds with structural similarities have exhibited moderate antineoplastic activity against various cancer cell lines. For example, derivatives of pyridazine have been tested for their ability to inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells .
The biological activity of this compound may be attributed to several mechanisms:
- Receptor Modulation : The compound may interact with neurotransmitter receptors, particularly GABA receptors, enhancing inhibitory signals in the central nervous system.
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or seizure pathways.
- Antioxidant Properties : Similar compounds have demonstrated antioxidant effects, which could contribute to their neuroprotective and anticancer properties.
Case Study 1: Epirimil's Efficacy
A study conducted on Epirimil revealed its effectiveness as an anticonvulsant with a low toxicity profile. The protective index calculated from its ED50 and TD50 values indicated a favorable safety margin for potential therapeutic use .
Case Study 2: Anticancer Properties
In vitro studies on pyridazine derivatives showed that certain compounds could reduce cell viability in various cancer cell lines by inducing apoptotic pathways. The derivatives were tested against human colon cancer cells (HT-29) and renal cancer cells (TK-10), demonstrating significant cytotoxicity compared to controls .
Data Tables
| Activity | Compound | Model/System | Outcome |
|---|---|---|---|
| Anticonvulsant | Epirimil | Pentylenetetrazole | 100% seizure prevention |
| Antineoplastic | Pyridazine Derivative | HT-29 & TK-10 cells | Significant cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
